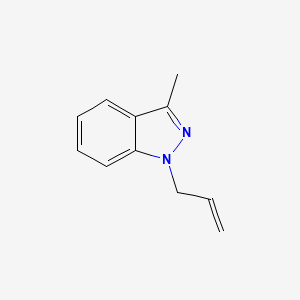![molecular formula C12H14O2Se B14313124 Methyl 2-[(phenylselanyl)methyl]but-2-enoate CAS No. 113806-42-1](/img/structure/B14313124.png)
Methyl 2-[(phenylselanyl)methyl]but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(phenylselanyl)methyl]but-2-enoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a phenylselanyl group attached to a butenoate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(phenylselanyl)methyl]but-2-enoate typically involves the reaction of a phenylselanyl reagent with a butenoate ester. One common method is the selenoboration of α,β-acetylenic esters using selenoboranes in a transition metal-free context. This reaction is catalyzed by phosphine and results in the formation of α-vinyl selenides .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[(phenylselanyl)methyl]but-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxides.
Reduction: The compound can be reduced to remove the phenylselanyl group.
Substitution: The phenylselanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxides and other oxidized derivatives.
Reduction: De-selenylated butenoate esters.
Substitution: Various substituted butenoate esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-[(phenylselanyl)methyl]but-2-enoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound can be used to study the biological activity of selenium-containing compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-[(phenylselanyl)methyl]but-2-enoate involves the interaction of the phenylselanyl group with various molecular targets. The selenium atom in the phenylselanyl group can participate in redox reactions, influencing the reactivity of the compound. The molecular pathways involved include the formation and cleavage of carbon-selenium bonds, which can affect the overall reactivity and stability of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-[(phenylthio)methyl]but-2-enoate: Similar structure but with a sulfur atom instead of selenium.
Methyl 2-[(phenylsulfonyl)methyl]but-2-enoate: Contains a sulfonyl group instead of a selenyl group.
Methyl 2-[(phenylmethyl)but-2-enoate: Lacks the selenium atom, making it less reactive in certain contexts.
Uniqueness
Methyl 2-[(phenylselanyl)methyl]but-2-enoate is unique due to the presence of the selenium atom, which imparts distinct reactivity and biological activity compared to its sulfur and carbon analogs. The selenium atom’s larger size and different electronic properties make the compound more nucleophilic and capable of participating in unique redox reactions .
Propriétés
Numéro CAS |
113806-42-1 |
|---|---|
Formule moléculaire |
C12H14O2Se |
Poids moléculaire |
269.21 g/mol |
Nom IUPAC |
methyl 2-(phenylselanylmethyl)but-2-enoate |
InChI |
InChI=1S/C12H14O2Se/c1-3-10(12(13)14-2)9-15-11-7-5-4-6-8-11/h3-8H,9H2,1-2H3 |
Clé InChI |
VKWGIQAZWJZDNH-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C[Se]C1=CC=CC=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



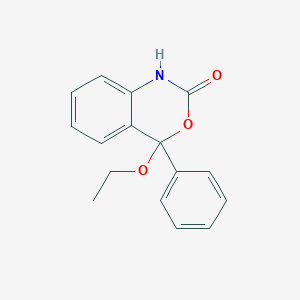
![1-[4-Oxo-4-(2,4,6-trimethoxyphenyl)butyl]piperidine-3-carboxylic acid](/img/structure/B14313048.png)

![1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14313072.png)
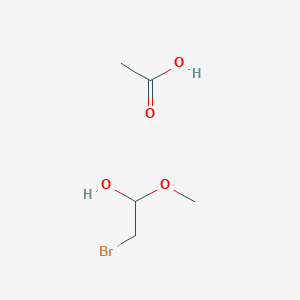
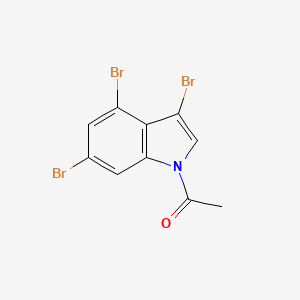
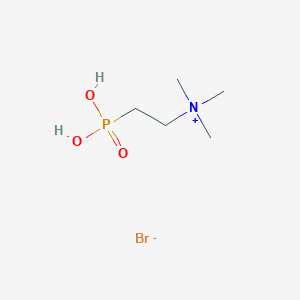
![N-{7-[(4-Propylphenyl)methylidene]bicyclo[2.2.1]hept-5-en-2-ylidene}hydroxylamine](/img/structure/B14313104.png)
![4-({[1-(Acetyloxy)ethoxy]carbonyl}amino)benzene-1-sulfonic acid](/img/structure/B14313105.png)

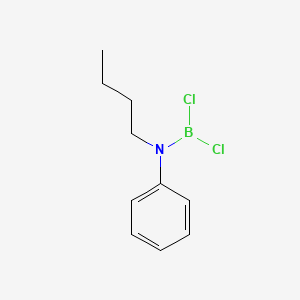
![1-{[(3-Methoxyphenyl)methyl]sulfanyl}pyrrolidine-2,5-dione](/img/structure/B14313112.png)
